molecular formula C13H15NO4 B13962215 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone

Cat. No.: B13962215
M. Wt: 249.26 g/mol
InChI Key: RUSKOIVGZHOSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo dioxin ring, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, and Curtius rearrangement . The azetidinone moiety can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures to minimize side reactions and simplify the isolation process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under suitable conditions.

    Reduction: The carbonyl group in the azetidinone moiety can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential antimicrobial and antioxidant activities. It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The antioxidant activity is likely due to its ability to donate electrons to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone lies in its combination of the dihydrobenzo dioxin ring and the azetidinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(hydroxymethyl)azetidin-1-yl]methanone

InChI

InChI=1S/C13H15NO4/c15-7-9-5-14(6-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2

InChI Key

RUSKOIVGZHOSHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.